

# Application Notes: 11-dehydro Thromboxane B3 ELISA Kit for Urine Samples

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 11-Dehydro thromboxane B3

Cat. No.: B10767970

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## Introduction

Thromboxane A3 (TXA3) is a product of the cyclooxygenase (COX) pathway metabolism of eicosapentaenoic acid (EPA), an omega-3 fatty acid. Like its arachidonic acid-derived counterpart, Thromboxane A2 (TXA2), TXA3 is highly unstable and is rapidly hydrolyzed into the more stable Thromboxane B3 (TXB3). TXB3 is then metabolized in the liver to several products, including 11-dehydro-thromboxane B3 (11-dehydro-TXB3), which is excreted in the urine.[1] The measurement of this stable urinary metabolite serves as a valuable, non-invasive index of in vivo TXA3 production. Monitoring urinary 11-dehydro-TXB3 can be crucial for researchers studying the effects of dietary EPA, platelet activation dynamics, and the development of novel anti-platelet therapies.[2][3] While TXA2 is a potent vasoconstrictor and platelet aggregator, TXA3 is considered to be biologically less active, and its formation may contribute to the cardioprotective effects associated with EPA consumption by competing with TXA2 production.[2][4]

## Assay Principle

This kit is a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of 11-dehydro-TXB3 in urine samples. The assay is based on the competition between 11-dehydro-TXB3 in the sample and a fixed amount of 11-dehydro-TXB3 conjugated to an enzyme (like alkaline phosphatase or horseradish peroxidase) for a limited number of binding sites on a specific monoclonal antibody.

The microplate wells are pre-coated with a secondary antibody (e.g., goat anti-mouse IgG). During incubation, the monoclonal anti-11-dehydro-TXB3 antibody binds to this secondary antibody. Subsequently, standards, controls, and urine samples are added to the wells, along with the enzyme-conjugated 11-dehydro-TXB3. The endogenous 11-dehydro-TXB3 from the sample competes with the enzyme-conjugated 11-dehydro-TXB3 for binding to the primary monoclonal antibody.[5][6] After washing away unbound components, a substrate solution is added. The resulting color development is inversely proportional to the concentration of 11-dehydro-TXB3 in the sample. The concentration is determined by comparing the optical density of the samples to a standard curve.[6][7]

## Assay Performance Characteristics

The following data are representative of the typical performance of the assay. Actual results may vary from lot to lot.

Parameter	Specification
Assay Range	15.6 - 2,000 pg/mL
Sensitivity (80% B/B <sub>0</sub> )	~34 pg/mL[8]
Midpoint (50% B/B <sub>0</sub> )	80 - 160 pg/mL[8]
Sample Type	Urine
Recommended Sample Dilution	1:2 to 1:10 in Assay Buffer[6]
Intra-Assay Precision	< 10% CV
Inter-Assay Precision	< 15% CV
Cross-Reactivity	11-dehydro-TXB2: High, 11-dehydro-TXB3: 100%, TXB2/TXB3: Low (<0.1%)[8]

Note: Due to high structural similarity, significant cross-reactivity with 11-dehydro-thromboxane B2 is expected. This kit is suitable for assessing total 11-dehydro-thromboxane levels or in models where EPA is the primary precursor.

## Experimental Protocols

## A. Reagent and Equipment Requirements

### Materials Provided:

- Antibody-Coated 96-well Microplate
- 11-dehydro-TXB3 Standard
- Enzyme-Conjugated 11-dehydro-TXB3
- Monoclonal Antibody to 11-dehydro-TXB3
- Assay Buffer
- Wash Buffer Concentrate (20X or 40X)
- Substrate Solution (e.g., pNPP or TMB)
- Stop Solution
- Plate Sealer

### Materials Required but Not Provided:

- Deionized or UltraPure water[9]
- Microplate reader capable of measuring absorbance at 405 nm (for pNPP) or 450 nm (for TMB)[5][7]
- Calibrated pipettes and disposable tips
- Vortex mixer
- Plate shaker (~500-700 rpm)[7][10]
- Absorbent paper for blotting
- Tubes for standard and sample dilutions

- Creatinine assay kit for normalization of urine samples

## B. Sample Handling and Preparation

- Collection: Collect mid-stream urine samples in a sterile container. The first morning void is often recommended.[\[11\]](#)
- Centrifugation: Centrifuge samples at approximately 1,500 x g for 10-15 minutes at 4°C to remove particulate matter.[\[11\]](#)
- Storage: Assay the supernatant immediately or aliquot and store at -20°C or -80°C. Urinary 11-dehydro-thromboxane metabolites are stable for long periods when frozen and can withstand multiple freeze-thaw cycles.[\[12\]](#)[\[13\]](#)
- Dilution: Prior to the assay, thaw samples completely and mix gently. Dilute urine samples with Assay Buffer. A starting dilution of 1:5 is recommended (e.g., 50 µL of urine + 200 µL of Assay Buffer).[\[6\]](#) Further dilution may be necessary to bring the concentration within the standard curve range.[\[10\]](#)

## C. Reagent Preparation

- Wash Buffer: Bring the Wash Buffer Concentrate to room temperature. Dilute the concentrate to 1X with deionized water as specified on the vial (e.g., dilute 25X concentrate by adding 20 mL to 480 mL of water).[\[11\]](#) Store at 4°C.
- Standard Curve: Prepare a serial dilution of the 11-dehydro-TXB3 Standard.
  - Label a set of tubes.
  - Reconstitute the stock standard as directed to create the highest concentration standard (e.g., 2,000 pg/mL).
  - Perform serial dilutions by transferring a defined volume from the preceding tube to the next tube containing Assay Buffer, mixing thoroughly at each step.[\[6\]](#)[\[10\]](#)[\[14\]](#) Use all standards within 2 hours of preparation.[\[10\]](#)

## D. Assay Procedure

Bring all reagents and samples to room temperature before use. Run all standards and samples in duplicate.

- Add Standards and Samples: Pipette 100  $\mu$ L of each standard, control, and diluted sample into the appropriate wells.
- Add Conjugate: Pipette 50  $\mu$ L of the Enzyme-Conjugated 11-dehydro-TXB3 into each well (except the Blank well).
- Add Antibody: Pipette 50  $\mu$ L of the Monoclonal Antibody into each well (except the Blank and Non-Specific Binding (NSB) wells).
- Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature on a plate shaker (~500-700 rpm).<sup>[7][10]</sup>
- Wash: Aspirate the contents of the wells. Wash each well 3-4 times with 300-400  $\mu$ L of 1X Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.<sup>[7][10][14]</sup>
- Add Substrate: Add 200  $\mu$ L of Substrate Solution to each well.
- Develop: Incubate the plate for 30-60 minutes at room temperature, protected from light.
- Stop Reaction: Add 50  $\mu$ L of Stop Solution to each well. The color will change (e.g., from blue to yellow for TMB).
- Read Plate: Read the optical density (OD) of each well within 15 minutes using a microplate reader set to the appropriate wavelength (450 nm for TMB, 405 nm for pNPP).

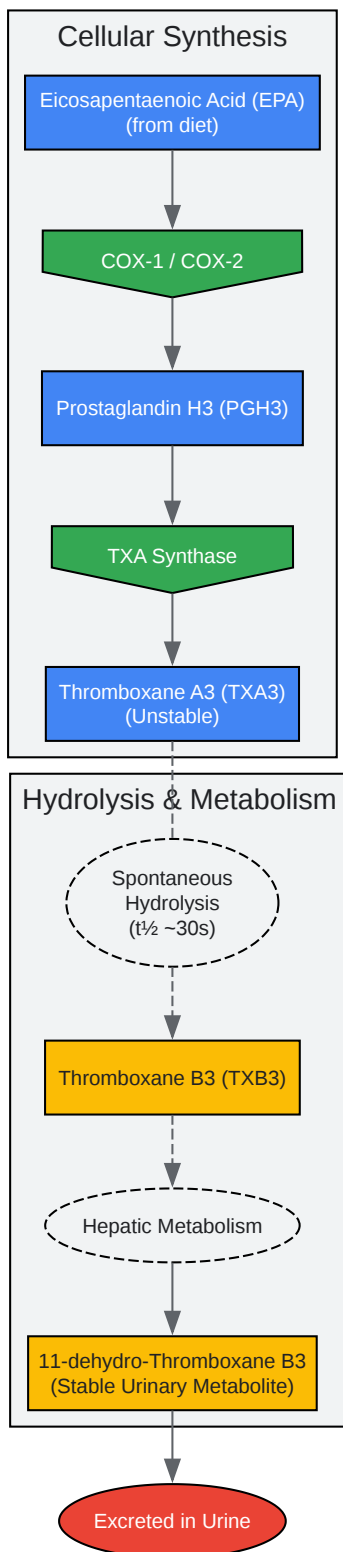
## E. Calculation of Results

- Average the duplicate OD readings for each standard, control, and sample.
- Create a standard curve by plotting the average OD of each standard on the y-axis against its concentration on the x-axis (a four-parameter logistic curve fit is recommended).
- Calculate the concentration of 11-dehydro-TXB3 in the samples by interpolating their average OD values from the standard curve.

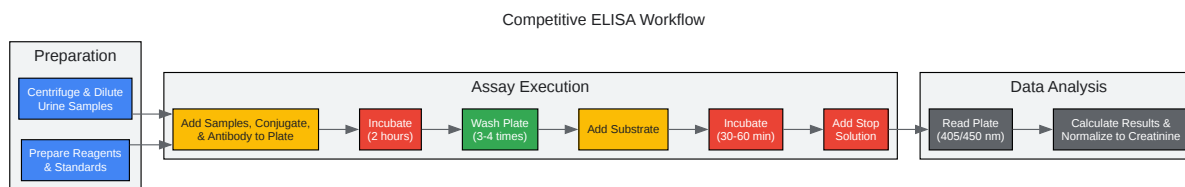
- Adjust for the sample dilution factor.
- Normalization: To account for variations in urine dilution, normalize the results to creatinine concentration. Measure creatinine in each urine sample using a separate assay and express the final result as pg of 11-dehydro-TXB3 per mg of creatinine (pg/mg creatinine).[\[15\]](#)[\[16\]](#)

## Visualizations

## Thromboxane A3 Biosynthesis and Metabolism

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Caption: Biosynthesis pathway from EPA to the urinary metabolite 11-dehydro-TXB3.



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Caption: Step-by-step workflow for the 11-dehydro-TXB3 competitive ELISA.

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